molecular formula C8H9NO3 B105274 Ethyl 4-hydroxynicotinate CAS No. 57905-31-4

Ethyl 4-hydroxynicotinate

Cat. No. B105274
CAS RN: 57905-31-4
M. Wt: 167.16 g/mol
InChI Key: ADNXCHQUIPXULO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 . It is a conformationally restricted analog of nicotinic acid .


Synthesis Analysis

The synthesis of Ethyl 4-hydroxynicotinate involves using ethyl nicotinate as a starting material. Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources. Ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone to form myosmine, a tobacco alkaloid .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxynicotinate is represented by the molecular formula C8H9NO3 . The InChI representation of the molecule is InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 4-hydroxynicotinate .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxynicotinate has a molecular weight of 167.16 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Chemotherapeutics : Ethyl 4-hydroxynicotinate has been involved in synthetic studies focused on chemotherapeutics. One such study described the thermal cyclization of aminomethylenemalonates to yield 4-hydroxynicotinates, which upon ethylation produced N-ethylated and O-ethylated products. These were further hydrolyzed to obtain nicotinic acids, highlighting the compound's role in synthesizing pharmacologically relevant structures (Kametani et al., 1977).

  • Microfluidic Chip Reactor Synthesis : Another study explored the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in several pharmacologically valuable products, in a microfluidic chip reactor. This study underscores the compound's utility in facilitating the synthesis of biologically active molecules (Kluson et al., 2019).

  • Hyperbranched Polyester Synthesis : Ethyl 4-hydroxynicotinate derivatives have been used in synthesizing hyperbranched polyesters from a glycerol-based AB2 type monomer. This application highlights its use in advanced materials and polymer science (Parzuchowski et al., 2009).

Biotechnological and Catalytic Applications

  • Enzymatic Synthesis of Isoniazid : The compound has also been used in enzymatic reactions to produce isoniazid, an important agent in treating tuberculosis. The study involved reacting ethyl isonicotinate with hydrazine hydrate in different solvents, showcasing its role in biotechnological synthesis (Yadav et al., 2005).

  • Biosynthesis of Chiral Drugs : Ethyl 4-hydroxynicotinate derivatives have been utilized in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs like statins. The study emphasized biocatalytic approaches to producing these important pharmaceutical intermediates (Ye et al., 2011).

Material Science and Environmental Applications

  • Conducting Polymer Hydrogels : In material science, derivatives of ethyl 4-hydroxynicotinate have been investigated for their potential in creating conducting polymer hydrogels, demonstrating their utility in advanced material applications (Sekine et al., 2010).

  • Photocatalytic Profile in Environmental Studies : The compound has also been studied for its environmental behavior and photocatalytic profile, particularly in the context of UV filters like ethyl-4-aminobenzoate. These studies provide insights into the environmental impact and fate of these compounds (Li et al., 2017).

Future Directions

The use of synthetic nicotine products, which include compounds like Ethyl 4-hydroxynicotinate, is increasing. These products have not been shown to have fewer risks than products containing tobacco-derived nicotine, though their marketing sometimes claims or implies that they do . Future research and regulatory considerations will likely focus on the health impacts and regulatory status of these synthetic nicotine products .

properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXCHQUIPXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355785
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxynicotinate

CAS RN

57905-31-4
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LG Stolyarova, RA Akhundov… - Pharmaceutical …, 1986 - Springer
… A solution of 1 g (0.0062 mole) of ethyl 4hydroxynicotinate in 12 ml of 25% NH40H was maintained at room temperature for 24 h, then neutralized with dilute HaSO4, and the …
Number of citations: 2 link.springer.com
T Kametani, K Kigasawa, M Hiiragi… - Journal of …, 1977 - Wiley Online Library
The thermal cyclization of the arninomethylenemalonates (8) gave the 4‐hydroxynicotinates (9), ethylation of which yieldedN‐ethylated (11) and O‐ethylated products (12). Hydrolysis of …
Number of citations: 4 onlinelibrary.wiley.com
KR HUFFMAN, FC SCHAEFER… - The Journal of Organic …, 1962 - ACS Publications
… Ethyl 4-hydroxynicotinate (Xlb). The general procedure for synthesis of hydroxypyrimidines described earlier, when applied to 3.20 g. of ethyl acetoacetate gave 1.05 g. …
Number of citations: 27 pubs.acs.org

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